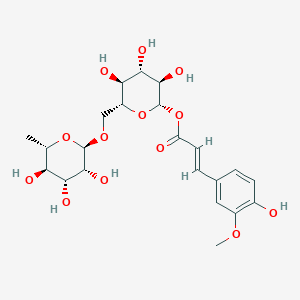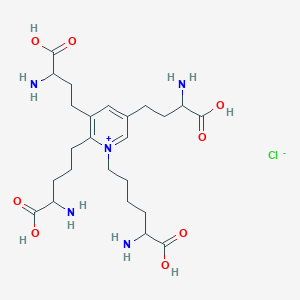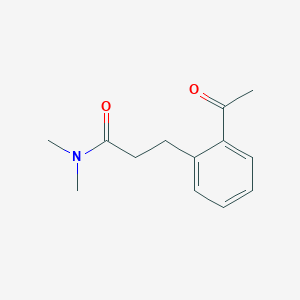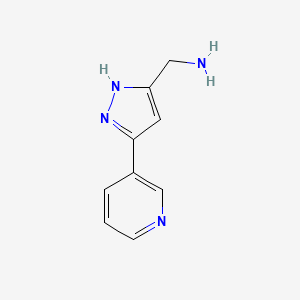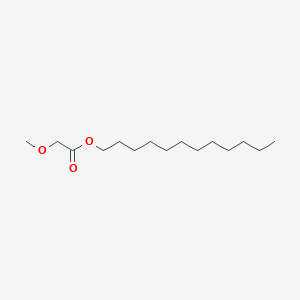
Methoxyacetic acid, dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyacetic Acid Dodecyl Ester is an organic compound belonging to the ester family It is derived from methoxyacetic acid and dodecanol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxyacetic Acid Dodecyl Ester can be synthesized through the esterification of methoxyacetic acid with dodecanol. The reaction typically involves heating methoxyacetic acid and dodecanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Methoxyacetic Acid+Dodecanol→Methoxyacetic Acid Dodecyl Ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous reactor to increase efficiency. The reaction mixture is heated to around 100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Types of Reactions:
Hydrolysis: Methoxyacetic Acid Dodecyl Ester can undergo hydrolysis in the presence of an acid or base to yield methoxyacetic acid and dodecanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Methoxyacetic acid and dodecanol.
Oxidation: Methoxyacetic acid and dodecanoic acid.
Reduction: Methoxyethanol and dodecanol.
Applications De Recherche Scientifique
Methoxyacetic Acid Dodecyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a model compound in studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Methoxyacetic Acid Dodecyl Ester can be compared with other esters such as:
Ethyl Acetate: Commonly used as a solvent with a lower boiling point.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Butyl Propionate: Used in perfumes and has a higher boiling point.
Uniqueness: Methoxyacetic Acid Dodecyl Ester is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain esters. This makes it suitable for applications requiring more stable and less volatile compounds.
Comparaison Avec Des Composés Similaires
- Ethyl Acetate
- Methyl Butyrate
- Butyl Propionate
Propriétés
Numéro CAS |
959247-28-0 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
dodecyl 2-methoxyacetate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3 |
Clé InChI |
IMMQHUWRFBSNHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


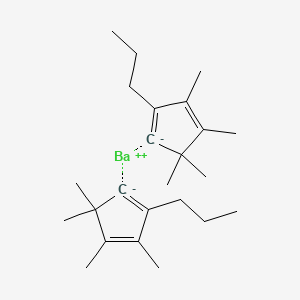
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
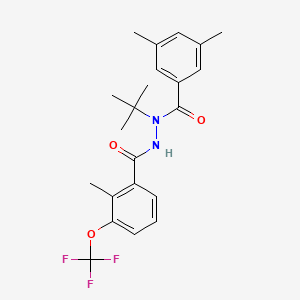
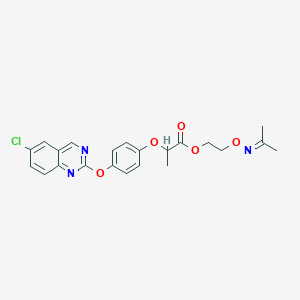
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
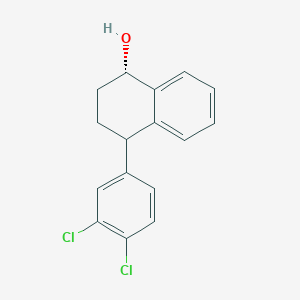
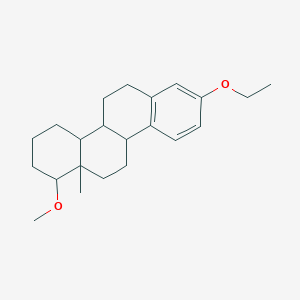
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
